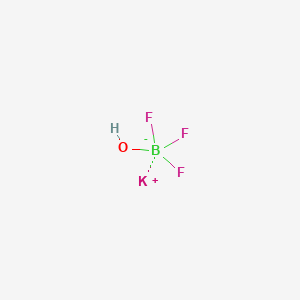
Potassium trifluorohydroxyborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluorohydroxyborate(1-) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 128.7 g/mol. This compound has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Potassium trifluorohydroxyborate(1-) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of boron-containing compounds. It is also used as a catalyst in various reactions, such as the reduction of ketones and aldehydes. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of potassium trifluorohydroxyborate(1-) is not fully understood. However, it is known to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property makes it useful in catalyzing various reactions. Additionally, it has been shown to have anticancer properties, possibly through the inhibition of certain enzymes.
Efectos Bioquímicos Y Fisiológicos
Potassium trifluorohydroxyborate(1-) has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, more research is needed to fully understand the effects of this compound on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using potassium trifluorohydroxyborate(1-) in lab experiments is its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Direcciones Futuras
There are many potential future directions for research on potassium trifluorohydroxyborate(1-). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and efficacy of this compound in treating various types of cancer. Additionally, it may be useful in the development of new catalysts for organic synthesis. Overall, potassium trifluorohydroxyborate(1-) is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
Potassium trifluorohydroxyborate(1-) can be synthesized by reacting potassium borohydride with hydrofluoric acid. This reaction produces hydrogen gas, which must be removed to prevent explosions. The resulting product is then purified by recrystallization to obtain pure potassium trifluorohydroxyborate(1-). This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Propiedades
Número CAS |
13876-98-7 |
|---|---|
Nombre del producto |
Potassium trifluorohydroxyborate(1-) |
Fórmula molecular |
BF3HKO |
Peso molecular |
123.91 g/mol |
Nombre IUPAC |
potassium;trifluoro(hydroxy)boranuide |
InChI |
InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1 |
Clave InChI |
YKFUDQQSSVOYFF-UHFFFAOYSA-N |
SMILES isomérico |
[B-](O)(F)(F)F.[K+] |
SMILES |
[B-](O)(F)(F)F.[K+] |
SMILES canónico |
[B-](O)(F)(F)F.[K+] |
Otros números CAS |
13876-98-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



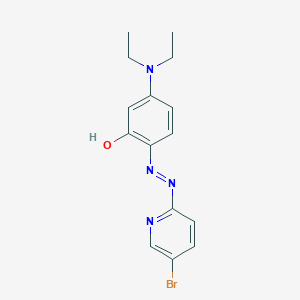

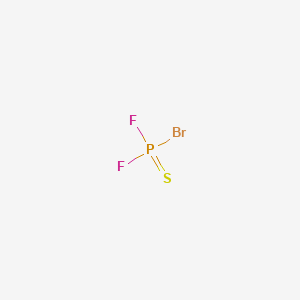
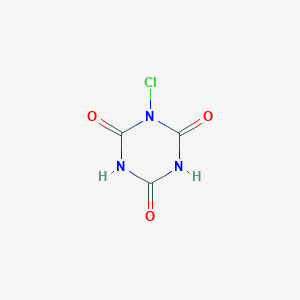
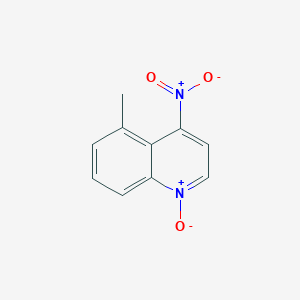
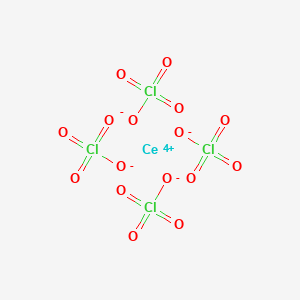
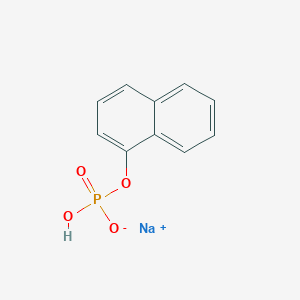

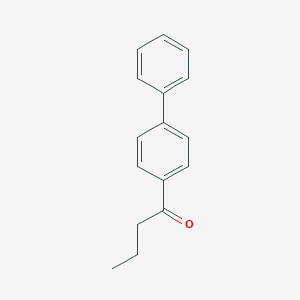
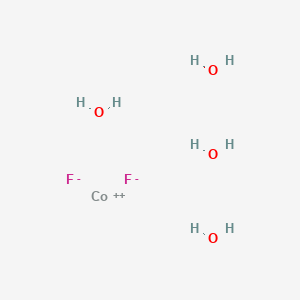
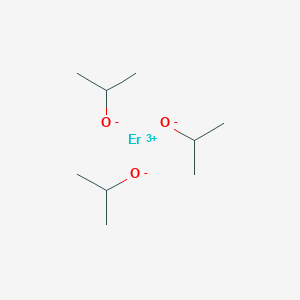
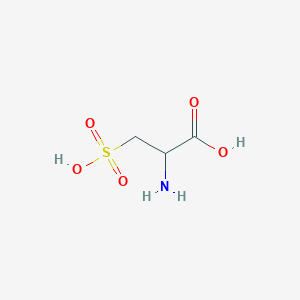
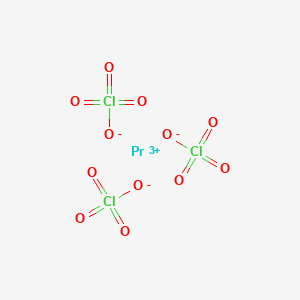
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)